

Phenylalanyl-cyclo(cysteinyntyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide

basic properties

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Compound of Interest

Compound Name: Phenylalanyl-
cyclo(cysteinyntyrosyl-tryptophyl-
ornithyl-threonyl-
penicillamine)threoninamide

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An In-Depth Technical Guide to the Basic Properties of **Phenylalanyl-cyclo(cysteinyntyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide** (Octreotide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the synthetic octapeptide **Phenylalanyl-cyclo(cysteinyntyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide**, commonly known as Octreotide.^{[1][2]} This document details its physicochemical characteristics, pharmacological actions, and the associated signaling pathways, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.

Physicochemical Properties

Octreotide is a synthetic analog of the natural hormone somatostatin.^[1] It is a cyclic octapeptide with a longer half-life than its natural counterpart, making it clinically effective for treating conditions characterized by excessive hormone secretion, such as acromegaly and

certain neuroendocrine tumors.[1] The acetate salt of octreotide is a white, crystalline powder that is highly soluble in water at acidic and physiological pH.[3]

Table 1: Physicochemical Data for Octreotide and its Acetate Salt

Property	Value	Reference
Chemical Formula	C49H66N10O10S2	[1]
Molecular Weight	1019.3 g/mol	[1]
IUPAC Name	(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide	[2]
Synonyms	Octreotide, SMS 201-995	[2]
pKa Values	7.02 and 10.15	[3]
Water Solubility (Predicted)	0.0122 mg/mL	[4]
logP (Predicted)	0.42	[4]
Chemical Formula (Acetate Salt)	C53H74N10O14S2	[2]
Molecular Weight (Acetate Salt)	1139.3 g/mol	[2]

Pharmacology

Octreotide exerts its pharmacological effects by mimicking the actions of somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone.^[2] Its mechanism of action is centered on its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.

Receptor Binding Affinity

Octreotide exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR3 and SSTR5.^{[5][6]} It has low to no affinity for SSTR1 and SSTR4.^{[5][6]} This selective binding profile is crucial for its therapeutic applications.

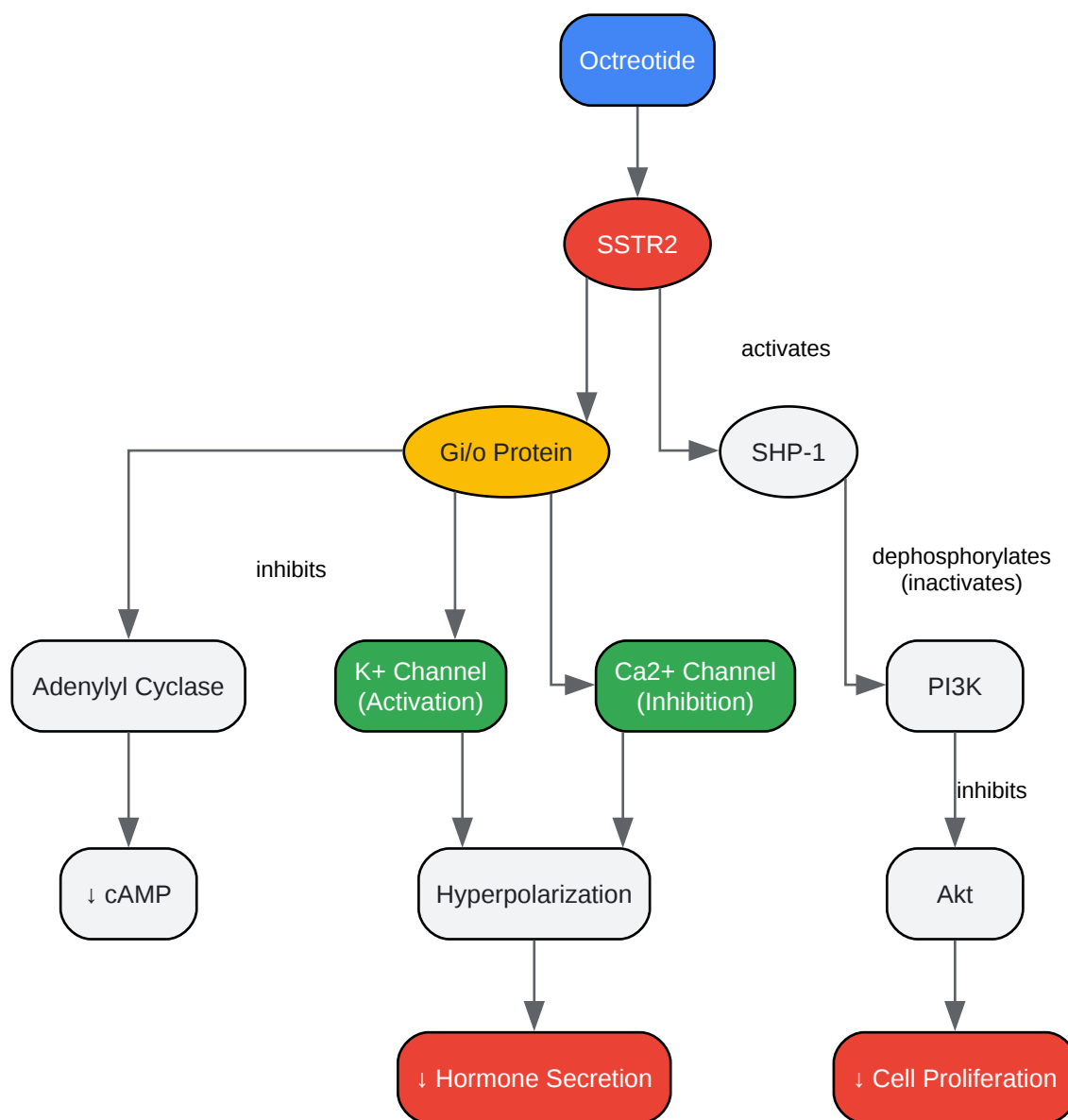
Table 2: Binding Affinities (IC₅₀, nM) of Octreotide for Human Somatostatin Receptor Subtypes

Receptor Subtype	IC ₅₀ (nM)	Reference
SSTR1	>1000	^[5]
SSTR2	0.2 - 2.5	^[3]
SSTR3	Moderate Affinity	^{[5][6]}
SSTR4	>1000	^[5]
SSTR5	High Affinity	^{[5][6]}

Mechanism of Action and Signaling Pathways

Upon binding to its target receptors, primarily SSTR2, octreotide initiates a cascade of intracellular signaling events. This process begins with the activation of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, octreotide's binding to SSTRs can modulate ion channel activity, specifically by opening potassium channels and inhibiting calcium influx.^[7] This leads to hyperpolarization of the cell membrane and a reduction in hormone secretion.

The signaling pathway also involves the activation of phosphotyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules like the regulatory subunit of phosphatidylinositol 3-kinase (PI3K).^[8] The inhibition of the PI3K/Akt pathway plays a role in the antiproliferative effects of octreotide.



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Octreotide signaling pathway via SSTR2.

Experimental Protocols

Determination of Physicochemical Properties

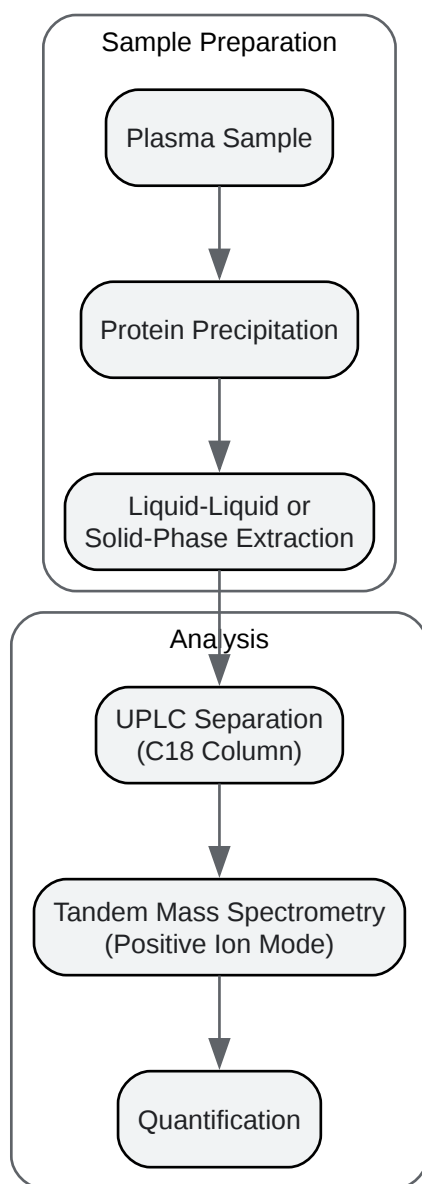
A reversed-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of octreotide and to quantify it in pharmaceutical formulations and biological samples.

- Column: C18 column (e.g., 4.6 mm x 25 cm, 4 µm packing).

- Mobile Phase: A gradient of Solution A (0.02% v/v trifluoroacetic acid in water) and Solution B (acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Column Temperature: 40°C.

LC-MS/MS provides a highly sensitive and selective method for quantifying octreotide in plasma or serum.

- Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate octreotide from the biological matrix.
- Chromatography: UPLC with a C18 column.
- Mass Spectrometry: Operated in positive ion mode with monitoring of specific ion transitions for octreotide and an internal standard.



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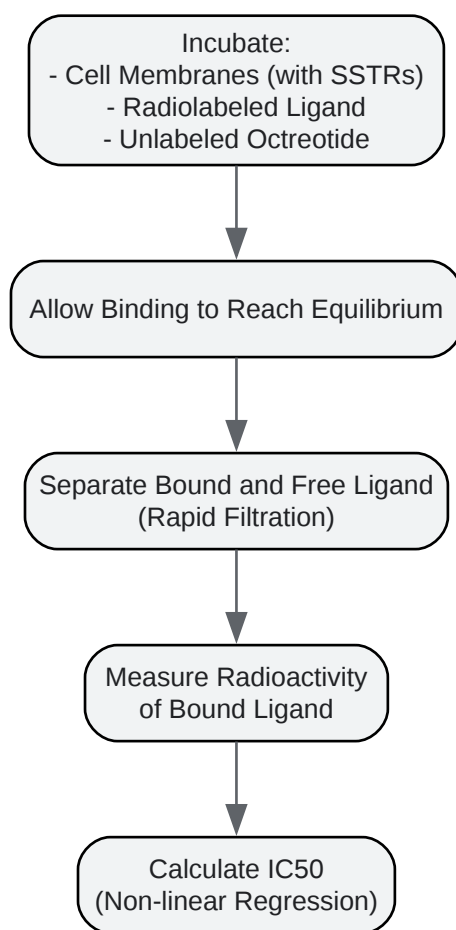
Workflow for LC-MS/MS quantification.

Pharmacological Assays

A competitive radioligand binding assay is used to determine the binding affinity of octreotide to somatostatin receptors.

- Materials:
 - Cell membranes from cells stably expressing a specific SSTR subtype (e.g., SSTR2).

- Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-octreotide).
- Unlabeled octreotide at various concentrations.
- Assay buffer.
- Procedure:
 - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled octreotide.
 - Allow the binding to reach equilibrium.
 - Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
 - Measure the radioactivity retained on the filter using a gamma counter.
 - The concentration of octreotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.



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Receptor binding assay workflow.

Conclusion

Octreotide is a well-characterized synthetic peptide with potent and selective somatostatin-like activity. Its defined physicochemical properties and well-understood pharmacological profile, particularly its high affinity for SSTR2, have established it as a cornerstone in the management of various endocrine disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in the field of somatostatin analogs.

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